molecular formula C11H16N2O2 B8283857 4-Methyl-3-pyridyl diethylcarbamate

4-Methyl-3-pyridyl diethylcarbamate

Cat. No. B8283857
M. Wt: 208.26 g/mol
InChI Key: DNAGIDNECWLGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-pyridyl diethylcarbamate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-pyridyl diethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-pyridyl diethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-3-pyridyl diethylcarbamate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(4-methylpyridin-3-yl) N,N-diethylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)11(14)15-10-8-12-7-6-9(10)3/h6-8H,4-5H2,1-3H3

InChI Key

DNAGIDNECWLGAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=CN=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the cooled (-78° C.) solution of TMEDA (516.5 mg, 4.40 mmol) in anhydrous THF (10 mL) was slowly added sec-butyl lithium (1.3 M, 3.38 mL, 4.40 mmol), and the resultant solution was stirred at -78° C. for 10 minutes. 3-Pyridyl diethylcarbamate (776 mg, 4.0 mmol) in THF (3 mL) was slowly added, and the mixture was stirred at -78° C. for 30 minutes. Iodomethane (275.4 μL, 4.40 mmol) was then added, and the mixture was stirred for two hours. Brine (1 mL) was added, and the mixture was slowly warmed up to room temperature. The organic layer was decanted, and the residue washed with ethyl acetate (3×5 mL). The combined organic layers were dried (Na2SO4) and concentrated. The crude product was purified by chromatography on silica gel eluting with hexane/EtOAc (1:2 and 0:1) to provide 765 mg (92% yield) of the title compound. TLC Rf 0.28 (1:2 hexane/EtOAc). MS (DCI/NH3) m/e 209 (M+H)+. 1H NMR (CDCl3, 300 MHz) δ: 8.34 (s, 1H, ArH), 8.32 (d, J=6.9 Hz, 1H, ArH), 7.16 (d, J=6.9 Hz, 1H, ArH), 3.48 (q, J=7.5 Hz, 2H, NCH2), 3.41 (q, J=7.5 Hz, 2H, NCH2), 1.28 (t, J=7.5 Hz, 3H, CH3), 1.22 (t, J=7.5 Hz, 3H, CH3).
Name
Quantity
516.5 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.38 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
776 mg
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
275.4 μL
Type
reactant
Reaction Step Five
Name
Brine
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
92%

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